molecular formula C15H10BrClN2S B1439006 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol CAS No. 1105190-11-1

5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol

Cat. No. B1439006
M. Wt: 365.7 g/mol
InChI Key: ICODQVLYYGIAJV-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol (5-4BP-1-3CP-1H-I2T) is a sulfur-containing heterocyclic compound that belongs to the family of imidazole derivatives. It is a colorless solid with a molecular weight of 346.36 g/mol and a melting point of 165-166 °C. 5-4BP-1-3CP-1H-I2T is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Scientific Research Applications

Crystal Structure and Molecular Properties

  • The structural analysis of compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol has been a subject of interest in crystallography. These studies involve understanding the orientation of different phenyl rings relative to the imidazole ring and exploring intermolecular interactions within crystal structures (Mohamed et al., 2013).

Molecular Docking Studies

  • Molecular docking studies have been conducted to understand the inhibitory activity of related compounds against specific target proteins, offering insights into potential applications in antimicrobial therapy (Sharma et al., 2018).

Synthesis Techniques

  • Research on synthesizing benzimidazoles and related heterocyclic compounds from o-bromophenyl isocyanides, like those structurally related to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, provides insight into novel methods for creating such compounds (Lygin & Meijere, 2009).

Antimicrobial Applications

  • The synthesis of novel imidazoles, including those structurally similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, has been explored for their potent antimicrobial properties, indicating potential applications in clinical medicine (Narwal et al., 2012).

Photophysical Studies

  • Imidazole-based molecules, including those structurally akin to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, have been studied for their excited-state intramolecular proton transfer properties, revealing potential in photophysical applications (Somasundaram et al., 2018).

Corrosion Inhibition

  • Research into the corrosion inhibition properties of benzimidazole derivatives, which are chemically related to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, has been conducted, showcasing their potential in protecting metals in acidic environments (Ammal et al., 2018).

properties

IUPAC Name

4-(4-bromophenyl)-3-(3-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2S/c16-11-6-4-10(5-7-11)14-9-18-15(20)19(14)13-3-1-2-12(17)8-13/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICODQVLYYGIAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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